7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of dihydroisoquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 3-methyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification processes like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions may yield the corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products depend on the type of reaction. For example, oxidation might yield quinoline derivatives, while substitution could produce various substituted isoquinolinones.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, compounds in this class are investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals or as precursors in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action for 7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 7-fluoro-3-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 7-iodo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
The presence of the bromine atom in 7-bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
7-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-3,5-6H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMPAIFYFDHMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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